Sulfo-Cy7.5 maleimide

Fluorescent labeling Aqueous solubility Bioconjugation

Sulfo-Cy7.5 maleimide is a sulfonated near-infrared (NIR) cyanine fluorescent dye featuring a maleimide reactive group for site-specific conjugation to thiol-containing biomolecules. It exhibits excitation/emission maxima at approximately 788/808 nm, placing it within the biological tissue optical window (700–900 nm) where autofluorescence is minimal and tissue penetration is maximal.

Molecular Formula C51H51K3N4O15S4
Molecular Weight 1205.5 g/mol
Cat. No. B12406915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7.5 maleimide
Molecular FormulaC51H51K3N4O15S4
Molecular Weight1205.5 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]
InChIInChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3
InChIKeyLPYYYGPYGCVNAA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy7.5 Maleimide for Near-Infrared Fluorescent Labeling: Core Characteristics and Procurement-Relevant Specifications


Sulfo-Cy7.5 maleimide is a sulfonated near-infrared (NIR) cyanine fluorescent dye featuring a maleimide reactive group for site-specific conjugation to thiol-containing biomolecules . It exhibits excitation/emission maxima at approximately 788/808 nm, placing it within the biological tissue optical window (700–900 nm) where autofluorescence is minimal and tissue penetration is maximal . The sulfonation confers high aqueous solubility, enabling direct use in aqueous labeling reactions without organic co-solvents, while the maleimide moiety provides covalent, orientation-specific attachment to reduced sulfhydryl groups on proteins, antibodies, and peptides .

Why Non-Sulfonated Cyanine 7.5 Maleimide Cannot Substitute Sulfo-Cy7.5 Maleimide: Key Differentiation Rationale


Generic substitution of Sulfo-Cy7.5 maleimide with non-sulfonated Cy7.5 maleimide is not functionally equivalent due to fundamental differences in aqueous solubility and conjugate stability. Non-sulfonated Cy7.5 maleimide exhibits low aqueous solubility and requires organic co-solvents (e.g., DMF or DMSO) for labeling reactions [1], which can denature or precipitate sensitive biomolecules such as antibodies and membrane proteins. In contrast, the sulfonated variant demonstrates >50 mg/mL solubility in aqueous buffers , eliminating the need for organic solvents and preserving biomolecule integrity. Furthermore, the charged sulfonate groups on Sulfo-Cy7.5 maleimide prevent hydrophobic aggregation of the dye-biomolecule conjugate after labeling—a common issue with non-sulfonated cyanines that can lead to reduced fluorescence signal, increased background, and conjugate precipitation . These differences directly impact experimental reproducibility and procurement decisions for aqueous-based labeling workflows.

Sulfo-Cy7.5 Maleimide Comparative Performance Evidence: Quantified Differentiation for Procurement Decisions


Aqueous Solubility: Sulfo-Cy7.5 Maleimide vs. Non-Sulfonated Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide exhibits >50 mg/mL solubility in aqueous buffers, compared to the low aqueous solubility (typically <1 mg/mL, requiring organic co-solvents) of non-sulfonated Cy7.5 maleimide . This difference is attributable to the multiple sulfonate (-SO₃⁻) groups introduced via sulfonation, which significantly increase hydrophilicity and enable direct use in aqueous labeling reactions . Non-sulfonated Cy7.5 maleimide requires dissolution in DMF or DMSO prior to addition to aqueous reaction mixtures, which can cause precipitation of sensitive biomolecules [1].

Fluorescent labeling Aqueous solubility Bioconjugation

Conjugate Aggregation and Non-Specific Binding: Sulfonated vs. Non-Sulfonated Cyanine 7.5

Sulfonated cyanine dyes, including Sulfo-Cy7.5 maleimide, demonstrate reduced non-specific binding to serum albumin compared to non-ionic (non-sulfonated) analogues, which improves target-to-background ratios in imaging applications . Additionally, the charged sulfonate groups on Sulfo-Cy7.5 maleimide prevent hydrophobic aggregation of the dye-biomolecule conjugate after labeling—a documented issue with non-sulfonated cyanines that can cause conjugate precipitation, fluorescence quenching, and elevated background signals .

Fluorescent conjugate stability Non-specific binding In vivo imaging

Spectral Properties and Brightness: Sulfo-Cy7.5 Maleimide vs. Cy7 Maleimide

Sulfo-Cy7.5 maleimide exhibits excitation/emission maxima at 788/808 nm with an extinction coefficient of approximately 223,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.21 . This places its emission approximately 30–40 nm further into the near-infrared compared to Cy7 maleimide (typical emission ~770–780 nm), offering deeper tissue penetration and reduced autofluorescence background in in vivo imaging applications . The brightness (extinction coefficient × quantum yield) of Sulfo-Cy7.5 maleimide is approximately 46,830, which is comparable to other NIR cyanine dyes but with the advantage of the longer emission wavelength in the optimal tissue transparency window .

NIR fluorescence Spectral characterization In vivo imaging

Photostability Enhancement: Sulfonated vs. Non-Sulfonated Cyanine Dyes

Sulfonation of cyanine dyes, including the Cy7.5 scaffold, has been shown to slightly improve photostability and quantum yield compared to non-sulfonated counterparts [1]. Sulfo-Cy7.5 maleimide demonstrates high resistance to photobleaching, with sulfonated cyanines generally exhibiting extended signal retention under continuous illumination relative to non-sulfonated analogues . This class-level effect is attributed to the electron-withdrawing sulfonate groups that stabilize the excited state and reduce photodegradation pathways [2].

Photostability Fluorescence imaging Long-term tracking

pH Insensitivity and Environmental Robustness: Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide maintains stable fluorescence emission across a broad pH range, exhibiting minimal pH sensitivity compared to other fluorescent dyes such as fluorescein derivatives (which show significant quenching below pH 7) . This pH insensitivity is characteristic of sulfonated cyanine dyes and contrasts with pH-sensitive probes that require tightly controlled buffer conditions for reproducible quantitative measurements [1]. While specific comparative pH titration curves are not available in the sourced materials, the consistently reported pH insensitivity across multiple technical sources supports this as a robust class-level property .

pH stability Fluorescent probe robustness Biological imaging

Site-Specific Conjugation via Maleimide-Thiol Chemistry: Sulfo-Cy7.5 Maleimide vs. NHS Ester Derivatives

Sulfo-Cy7.5 maleimide enables site-specific, covalent conjugation to reduced sulfhydryl (-SH) groups on proteins, antibodies, and peptides under mild aqueous conditions (pH 6.5–7.5) . This contrasts with amine-reactive NHS ester derivatives (e.g., Sulfo-Cy7.5 NHS ester), which label lysine residues non-specifically and can result in heterogeneous labeling patterns and potential interference with antigen-binding sites . Maleimide-thiol chemistry provides stoichiometric control and preserves biomolecule function by targeting free cysteine residues or engineered thiol groups, yielding defined dye-to-protein ratios and improved batch-to-batch consistency .

Site-specific labeling Maleimide-thiol conjugation Antibody-drug conjugates

Optimal Application Scenarios for Sulfo-Cy7.5 Maleimide Based on Quantified Differentiation Evidence


Aqueous-Only Antibody Labeling for In Vivo Tumor Imaging

Sulfo-Cy7.5 maleimide's >50 mg/mL aqueous solubility enables direct, solvent-free conjugation to thiol-containing antibodies without the denaturation risks associated with DMF/DMSO co-solvents required for non-sulfonated Cy7.5 maleimide. The resulting conjugates avoid hydrophobic aggregation , ensuring homogeneous labeling and preserved antibody functionality. The 808 nm emission provides deep tissue penetration with minimal autofluorescence background , making this compound optimal for preclinical in vivo tumor targeting and biodistribution studies where both conjugate integrity and imaging sensitivity are paramount.

Long-Term Live-Cell Tracking and Time-Lapse Fluorescence Microscopy

The enhanced photostability of sulfonated Cy7.5 relative to non-sulfonated cyanine analogues supports extended imaging sessions without significant signal decay, enabling time-lapse microscopy and long-term cellular tracking experiments. Combined with pH insensitivity , Sulfo-Cy7.5 maleimide-labeled probes maintain consistent fluorescence intensity across physiological pH fluctuations (e.g., during endocytosis or in acidic tumor microenvironments), ensuring reproducible quantitative measurements throughout multi-hour imaging protocols.

Site-Specific Conjugation for FRET Biosensors and Defined-Stoichiometry Assays

The maleimide functional group of Sulfo-Cy7.5 maleimide enables covalent, site-specific attachment to engineered cysteine residues or reduced native thiols under mild aqueous conditions (pH 6.5–7.5) . This contrasts with random amine labeling via NHS esters and yields homogeneous conjugates with defined dye-to-protein ratios and preserved biological activity. This property is essential for FRET-based biosensors, quantitative fluorescence polarization assays, and antibody-drug conjugate development where labeling heterogeneity compromises assay precision and lot-to-lot reproducibility.

Multiplexed Near-Infrared Imaging with Reduced Spectral Cross-Talk

Sulfo-Cy7.5 maleimide's emission at 808 nm, red-shifted by approximately 30–40 nm relative to Cy7 maleimide (~770–780 nm) , facilitates multiplexed NIR imaging panels with reduced spectral overlap. When paired with shorter-wavelength NIR dyes (e.g., Cy5.5 at ~694 nm or Cy7 at ~773 nm), the distinct spectral separation minimizes cross-talk and enables simultaneous tracking of multiple targets in the same specimen. The high extinction coefficient (223,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yield (0.21) provide sufficient brightness for detection at low labeling densities, making this compound suitable for multiplexed in vivo imaging and high-content screening applications.

Technical Documentation Hub

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